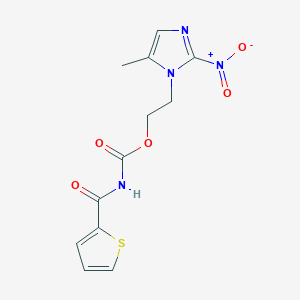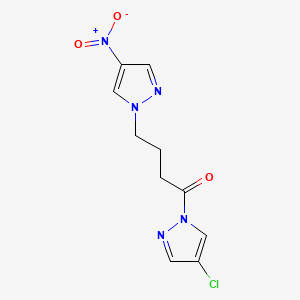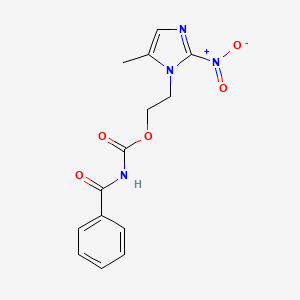
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate is a complex organic compound that features both imidazole and thiophene moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate typically involves multiple steps, starting with the preparation of the imidazole and thiophene intermediates. One common route involves the nitration of 5-methylimidazole to form 5-methyl-2-nitroimidazole, followed by the alkylation of this intermediate with ethylene oxide to yield 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol . This intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate involves its interaction with specific molecular targets. The nitro group in the imidazole ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiophene moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole antibiotic with similar antimicrobial properties.
Tinidazole: Another nitroimidazole with similar applications in medicine.
Ornidazole: A nitroimidazole used for its antimicrobial activity.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl (thiophen-2-ylcarbonyl)carbamate is unique due to the presence of both imidazole and thiophene moieties, which impart distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(thiophene-2-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5S/c1-8-7-13-11(16(19)20)15(8)4-5-21-12(18)14-10(17)9-3-2-6-22-9/h2-3,6-7H,4-5H2,1H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMULHANPXAPJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127928 | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696646-08-9 | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=696646-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (2-thienylcarbonyl)-, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-Bromofuran-2-yl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3746147.png)
![1-{2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-2,6-DIMETHYL-5-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3746166.png)

![N-[(2-methyl-4-quinolinyl)methyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B3746183.png)
![5-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-indazole-7-carboxamide](/img/structure/B3746190.png)

![4-AMINO-2-[(4-FLUOROPHENYL)AMINO]-N-(5-METHYL-12-OXAZOL-3-YL)-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3746199.png)
![2-(4-fluorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B3746200.png)
![1-(3-METHOXYBENZOYL)-3-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA](/img/structure/B3746205.png)
![N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N'-(2-THIENYLCARBONYL)UREA](/img/structure/B3746209.png)



![3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3746244.png)
